molecular formula C11H10N2O B3350594 3,4-Dihydropyrrolo(3,2,1-jk)(1,4)benzodiazepin-1(2H)-one CAS No. 28889-33-0

3,4-Dihydropyrrolo(3,2,1-jk)(1,4)benzodiazepin-1(2H)-one

Cat. No. B3350594
CAS RN: 28889-33-0
M. Wt: 186.21 g/mol
InChI Key: QRHVTJIEPZZTNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-Dihydropyrrolo(3,2,1-jk)(1,4)benzodiazepin-1(2H)-one, also known as DHPB, is a heterocyclic compound that has been extensively studied for its potential applications in medicinal chemistry. DHPB belongs to the class of benzodiazepines, which are widely used as anxiolytics, hypnotics, and anticonvulsants. In recent years, DHPB has gained attention for its unique chemical structure and promising pharmacological properties.

Mechanism of Action

The mechanism of action of 3,4-Dihydropyrrolo(3,2,1-jk)(1,4)benzodiazepin-1(2H)-one is not fully understood, but it is believed to involve modulation of the GABAergic system. 3,4-Dihydropyrrolo(3,2,1-jk)(1,4)benzodiazepin-1(2H)-one has been shown to enhance the binding of GABA to its receptors, resulting in increased inhibitory neurotransmission. This leads to the anxiolytic and sedative effects of 3,4-Dihydropyrrolo(3,2,1-jk)(1,4)benzodiazepin-1(2H)-one. Additionally, 3,4-Dihydropyrrolo(3,2,1-jk)(1,4)benzodiazepin-1(2H)-one has been shown to inhibit the activity of voltage-gated sodium channels, which may contribute to its anticonvulsant effects.
Biochemical and Physiological Effects:
3,4-Dihydropyrrolo(3,2,1-jk)(1,4)benzodiazepin-1(2H)-one has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce anxiety and induce sedation in animal models. 3,4-Dihydropyrrolo(3,2,1-jk)(1,4)benzodiazepin-1(2H)-one has also been shown to possess anticonvulsant activity, making it a potential treatment for epilepsy. In addition, 3,4-Dihydropyrrolo(3,2,1-jk)(1,4)benzodiazepin-1(2H)-one has been shown to possess muscle relaxant activity, which may be useful in the treatment of muscle spasms and spasticity.

Advantages and Limitations for Lab Experiments

3,4-Dihydropyrrolo(3,2,1-jk)(1,4)benzodiazepin-1(2H)-one has several advantages as a research tool. It is a highly selective compound with a well-defined mechanism of action, making it a useful tool for studying the GABAergic system. 3,4-Dihydropyrrolo(3,2,1-jk)(1,4)benzodiazepin-1(2H)-one has also been shown to possess potent activity against cancer cells, making it a promising candidate for anticancer drug development. However, 3,4-Dihydropyrrolo(3,2,1-jk)(1,4)benzodiazepin-1(2H)-one has some limitations as a research tool. It has a relatively short half-life, which may limit its usefulness in certain experiments. Additionally, 3,4-Dihydropyrrolo(3,2,1-jk)(1,4)benzodiazepin-1(2H)-one has not been extensively studied in humans, so its safety and efficacy in humans are not well understood.

Future Directions

There are several potential future directions for research on 3,4-Dihydropyrrolo(3,2,1-jk)(1,4)benzodiazepin-1(2H)-one. One area of interest is the development of 3,4-Dihydropyrrolo(3,2,1-jk)(1,4)benzodiazepin-1(2H)-one-based drugs for the treatment of anxiety disorders, epilepsy, and muscle spasms. Another area of interest is the development of 3,4-Dihydropyrrolo(3,2,1-jk)(1,4)benzodiazepin-1(2H)-one-based anticancer drugs. Further research is needed to fully understand the mechanism of action of 3,4-Dihydropyrrolo(3,2,1-jk)(1,4)benzodiazepin-1(2H)-one and to optimize its pharmacological properties for various applications.

Scientific Research Applications

3,4-Dihydropyrrolo(3,2,1-jk)(1,4)benzodiazepin-1(2H)-one has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit a wide range of pharmacological activities, including anticonvulsant, anxiolytic, sedative, and muscle relaxant effects. 3,4-Dihydropyrrolo(3,2,1-jk)(1,4)benzodiazepin-1(2H)-one has also been shown to possess potent activity against various types of cancer cells, making it a promising candidate for anticancer drug development.

properties

IUPAC Name

1,10-diazatricyclo[6.4.1.04,13]trideca-2,4(13),5,7-tetraen-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c14-11-9-3-1-2-8-4-6-13(10(8)9)7-5-12-11/h1-4,6H,5,7H2,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRHVTJIEPZZTNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C=CC3=C2C(=CC=C3)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40951522
Record name 3,4-Dihydro[1,4]diazepino[6,7,1-hi]indol-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40951522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dihydropyrrolo(3,2,1-jk)(1,4)benzodiazepin-1(2H)-one

CAS RN

28889-33-0
Record name Pyrrolo(3,2,1-jk)(1,4)benzodiazepin-1(2H)-one, 3,4-dihydro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028889330
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4-Dihydro[1,4]diazepino[6,7,1-hi]indol-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40951522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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